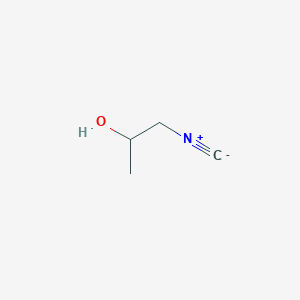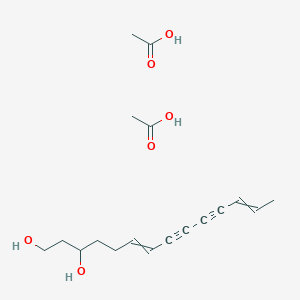
Acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol is a compound with a unique structure characterized by the presence of multiple double and triple bonds along with hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol typically involves the use of specific starting materials and reaction conditions to achieve the desired structure. One common method involves the use of alkyne and alkene precursors, which undergo a series of reactions including coupling, oxidation, and reduction to form the final product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters, ethers, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions can vary widely, including oxidized derivatives, reduced forms, and various substituted compounds.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research has explored its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis in cancer cells. The exact mechanisms can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other polyunsaturated diols and acetylenic compounds, such as:
- Hexadeca-6,12-dien-8,10-diyne-1,3-diol
- Octadeca-6,12-dien-8,10-diyne-1,3-diol
- Dodeca-6,12-dien-8,10-diyne-1,3-diol
Uniqueness
Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use .
Propriétés
Numéro CAS |
89913-46-2 |
|---|---|
Formule moléculaire |
C18H26O6 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol |
InChI |
InChI=1S/C14H18O2.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15;2*1-2(3)4/h2-3,8-9,14-16H,10-13H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
CUEASJUKEDIAKQ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC#CC#CC=CCCC(CCO)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14400486.png)
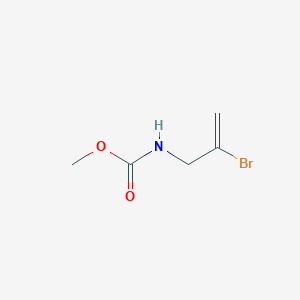
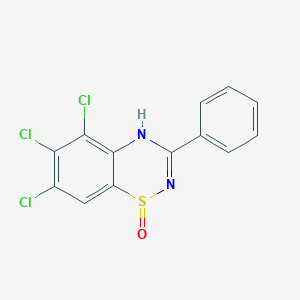
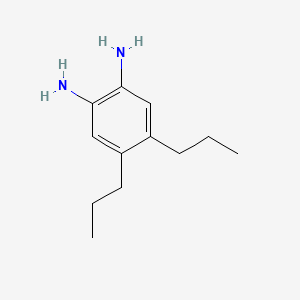
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)

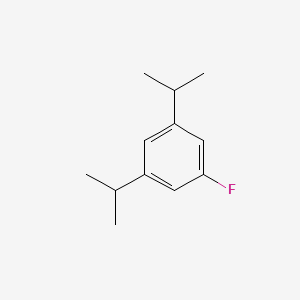
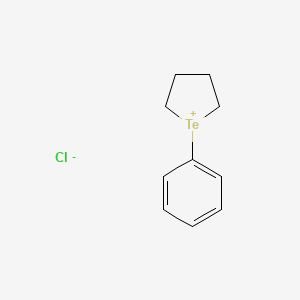
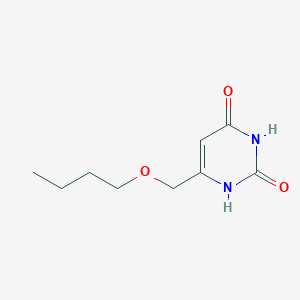

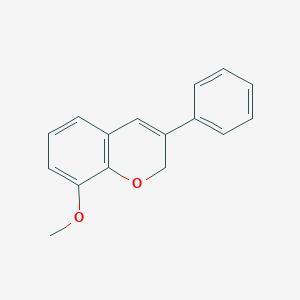
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)

